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tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate Documentation Hub

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  • Product: tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate
  • CAS: 1332765-85-1

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

Executive Summary & Pharmacophore Significance In modern drug discovery, the rational design of targeted therapeutics relies heavily on specialized molecular building blocks. tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

In modern drug discovery, the rational design of targeted therapeutics relies heavily on specialized molecular building blocks. tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (CAS: 1332765-85-1) is a highly functionalized intermediate predominantly utilized in the synthesis of epigenetic modulators[1].

Specifically, the cyclopropylamine core is recognized as a privileged pharmacophore in the development of Lysine-specific demethylase 1 (LSD1) inhibitors[2]. LSD1 is a critical epigenetic enzyme frequently overexpressed in various malignancies, including gastric, breast, and prostate cancers[3]. The incorporation of a 2-methoxyphenyl moiety onto the cyclopropyl ring provides essential steric bulk and electronic modulation, which enhances the molecule's binding affinity within the LSD1 active site while driving selectivity against off-target monoamine oxidases (MAO-A and MAO-B)[4]. To facilitate complex multi-step syntheses, the primary amine is protected with a tert-butyloxycarbonyl (Boc) group, ensuring orthogonal stability until late-stage functionalization is required[5].

Structural Deconstruction

The physicochemical behavior of this molecule is dictated by three distinct structural modules, each contributing specific properties to both the synthetic intermediate and the final active pharmaceutical ingredient (API).

G Core tert-Butyl N-[1-(2-methoxyphenyl) cyclopropyl]carbamate M1 2-Methoxyphenyl Group • Steric Shielding • H-Bond Acceptor • Lipophilicity (LogP ↑) Core->M1 M2 Cyclopropyl Ring • Conformational Restriction • Metabolic Stability • Fsp3 Enhancement Core->M2 M3 Boc-Carbamate • Amine Protection • H-Bond Donor/Acceptor • Acid-Labile Core->M3

Structural deconstruction of the molecule highlighting pharmacophore contributions.

  • 2-Methoxyphenyl Group: The ortho-methoxy substitution creates a steric clash with the cyclopropyl ring, restricting the rotational degrees of freedom (dihedral angle). This "locks" the molecule into a bioactive conformation. Furthermore, the oxygen atom serves as a localized hydrogen-bond acceptor.

  • Cyclopropyl Ring: By increasing the fraction of sp3-hybridized carbons (Fsp3), the cyclopropyl ring improves the overall metabolic stability of the scaffold. It acts as a rigid spacer, precisely vectoring the amine into the enzyme's catalytic pocket.

  • Boc-Carbamate: The bulky tert-butyl group shields the carbamate linkage, rendering the molecule highly stable against nucleophilic attack and strongly basic conditions, while remaining highly labile to specific acidic cleavage[5].

Physicochemical Properties

Understanding the baseline physicochemical metrics of this intermediate is critical for optimizing reaction solvents, purification methods (e.g., normal-phase vs. reverse-phase chromatography), and downstream biological modeling.

PropertyValueClinical / Synthetic Implication
Chemical Formula C₁₅H₂₁NO₃[6]Defines isotopic distribution for mass spectrometry.
Molecular Weight 263.33 g/mol [1]Optimal low-MW fragment for further API elaboration.
Predicted LogP ~3.58[7]High lipophilicity; highly soluble in organic solvents (DCM, EtOAc) but poorly soluble in aqueous media.
Polar Surface Area (PSA) 47.5 ŲDriven by the carbamate (38.3 Ų) and methoxy (9.2 Ų) oxygens; excellent for membrane permeability in final APIs.
H-Bond Donors 1The carbamate N-H participates in directed hydrogen bonding.
H-Bond Acceptors 3Two carbamate oxygens and one methoxy oxygen.

Chemical Reactivity: The Boc Deprotection Workflow

The most critical synthetic operation performed on this molecule is the removal of the Boc protecting group to liberate the primary amine for subsequent coupling reactions (e.g., amide bond formation or reductive amination).

Mechanism & Causality

The deprotection relies on the specific susceptibility of the carbamate carbonyl to protonation by strong, anhydrous acids such as Trifluoroacetic Acid (TFA)[8]. Protonation induces the fragmentation of the C-O bond, releasing a highly stabilized tert-butyl carbocation[5]. The resulting intermediate is a transient carbamic acid, which undergoes spontaneous decarboxylation. This thermodynamic release of carbon dioxide gas drives the reaction to completion, yielding the free amine as a trifluoroacetate salt[9].

Workflow Start Starting Material (Boc-Protected Amine) Acid Acidic Cleavage (TFA / DCM) Start->Acid Add Acid Inter Carbamic Acid Intermediate (Unstable) Acid->Inter Protonation Decarb Decarboxylation (- CO2, - tBu Cation) Inter->Decarb Spontaneous Product Free Amine Salt (TFA Salt) Decarb->Product Precipitation

Mechanistic workflow of TFA-mediated Boc deprotection yielding the amine salt.

Self-Validating Experimental Protocol: TFA-Mediated Cleavage

To ensure high yields and prevent the degradation of the strained cyclopropyl ring, the following self-validating protocol is recommended:

  • Preparation: Dissolve tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Causality: DCM is a non-coordinating, polar aprotic solvent. It stabilizes the highly polar transition states without reacting with the generated tert-butyl carbocation[9].

  • Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA dropwise until a 1:4 (TFA:DCM) volumetric ratio is achieved.

    • Causality: The protonation step is exothermic. Cooling the mixture prevents thermal runaway, which could otherwise lead to the ring-opening of the strained cyclopropyl moiety[9].

  • Reaction & Visual Validation: Remove the ice bath and allow the mixture to warm to room temperature under continuous stirring.

    • Self-Validation: Observe the reaction matrix. The continuous evolution of fine gas bubbles (CO₂) is a direct physical indicator of active decarboxylation. The complete cessation of bubbling serves as a reliable visual cue that the intermediate carbamic acid has been fully consumed[8].

  • Analytical Confirmation: Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: The chromatogram must show the complete disappearance of the parent mass ( m/z 264 [M+H]+ or 286 [M+Na]+ ) and the emergence of a new, highly polar peak corresponding to the deprotected amine ( m/z 164 [M+H]+ )[9].

  • Isolation & Workup: Concentrate the reaction mixture in vacuo. To remove residual TFA, resuspend the crude oil in toluene and co-evaporate under reduced pressure (repeat three times).

    • Causality: Toluene forms a low-boiling azeotrope with TFA. This technique allows for the complete removal of excess acid without requiring an aqueous basic workup, thereby preventing the loss of the highly water-soluble amine salt into an aqueous phase[5].

Analytical Signatures

Post-isolation, Proton Nuclear Magnetic Resonance (¹H-NMR) should be utilized to confirm structural integrity. The definitive marker of a successful deprotection is the complete disappearance of the intense 9H singlet at approximately δ 1.40 ppm, which corresponds to the tert-butyl protons of the Boc group.

References

  • NextSDS. "tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate — Chemical Substance Information". nextsds.com. URL: [Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". total-synthesis.com. URL: [Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". commonorganicchemistry.com. URL: [Link]

  • US Patent 8853408B2. "Cyclopropylamines as LSD1 inhibitors". Google Patents.
  • ResearchGate. "Novel acridine-based LSD1 inhibitors enhance immune response in gastric cancer". researchgate.net. URL: [Link]

Sources

Exploratory

1H and 13C NMR spectra data for tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

An In-depth Technical Guide: Spectroscopic Profile of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate: A Predictive ¹H and ¹³C NMR Analysis Abstract This technical guide provides a comprehensive, in-depth analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Spectroscopic Profile of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate: A Predictive ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy and extensive reference data to construct a detailed, predictive spectroscopic profile. The guide is designed for researchers, scientists, and drug development professionals, offering a foundational framework for the structural elucidation and quality control of this compound. We will dissect the molecule's constituent functional groups, predict their corresponding spectral signatures, and provide a rigorous, field-proven protocol for the experimental acquisition and validation of this data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the molecular structure of organic compounds.[1] By probing the magnetic environments of atomic nuclei—primarily ¹H and ¹³C—NMR provides unambiguous information about the connectivity and chemical environment of atoms within a molecule.[2] For a novel or complex molecule like tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate, a thorough understanding of its expected NMR spectrum is critical for confirming its identity, assessing purity, and guiding synthetic efforts.

This guide provides a detailed predictive analysis based on the well-understood effects of the molecule's three primary structural motifs: the N-Boc protecting group, the sterically constrained cyclopropyl ring, and the electronically influential 2-methoxyphenyl moiety.

Molecular Structure and Functional Group Analysis

To accurately predict the NMR spectrum, we must first analyze the chemical environment of each proton and carbon atom in the molecule. The structure is logically divided into its core components, each contributing distinct and predictable features to the overall spectrum.

cluster_mol tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate C1 C1' C2 C2' C1->C2 C_cyclopropyl_quat C1'' C1->C_cyclopropyl_quat C3 C3' C2->C3 O_methoxy O C2->O_methoxy C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C_cyclopropyl_CH2a C2''/C3'' C_cyclopropyl_quat->C_cyclopropyl_CH2a N_carbamate N C_cyclopropyl_quat->N_carbamate H_carbamate NH N_carbamate->H_carbamate C_carbonyl C=O N_carbamate->C_carbonyl O_carbamate O C_carbonyl->O_carbamate C_quat_boc C_quat O_carbamate->C_quat_boc C_methyl_boc 3xCH3 C_quat_boc->C_methyl_boc C_methoxy CH3O O_methoxy->C_methoxy

Figure 1: Annotated structure of the target molecule for NMR assignment.

  • tert-Butyloxycarbonyl (N-Boc) Group : This protecting group is characterized by nine chemically equivalent protons of the three methyl groups, which give rise to a strong, sharp singlet in the ¹H NMR spectrum.[3] The quaternary carbon and the carbonyl carbon also produce distinct signals in the ¹³C NMR spectrum.[4]

  • 2-Methoxyphenyl Group : The aromatic ring contains four non-equivalent protons, which will appear as a complex multiplet system in the downfield region of the ¹H spectrum. The electron-donating methoxy group causes a predictable shielding/deshielding pattern on the aromatic carbons. The methoxy protons themselves will appear as a sharp singlet.[5]

  • Cyclopropyl Ring : This strained three-membered ring imparts significant shielding to its protons and carbons. The four methylene protons are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as two distinct sets of multiplets in the upfield region of the ¹H spectrum.[6][7]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data are summarized in Table 1. These predictions are based on typical chemical shift values for analogous structures and assume data acquisition in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[8][9]

Table 1: Predicted ¹H NMR Data for tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)Justification
H-3', H-4', H-5', H-6' (Aromatic)6.80 - 7.30Multiplet4H-Aromatic protons in a substituted benzene ring exhibit complex splitting patterns due to ortho, meta, and para couplings.
NH (Carbamate)~5.10Broad Singlet1H-The N-H proton signal is often broad due to quadrupole broadening and exchange; its chemical shift can be concentration-dependent.[3]
OCH₃ (Methoxy)~3.85Singlet3H-Methoxy group protons attached to an aromatic ring typically resonate in this region.[10]
C(CH₃)₃ (tert-Butyl)~1.45Singlet9H-The nine equivalent protons of the Boc group give a characteristic sharp singlet, which is a key indicator of successful N-Boc protection.[3][11]
CH₂ (Cyclopropyl, 2H)1.15 - 1.25Multiplet2HJ_gem ≈ 4-9 Hz, J_cis ≈ 6-12 Hz, J_trans ≈ 3-9 HzDiastereotopic protons on the cyclopropyl ring adjacent to the aromatic ring.
CH₂ (Cyclopropyl, 2H)0.85 - 0.95Multiplet2HJ_gem ≈ 4-9 Hz, J_cis ≈ 6-12 Hz, J_trans ≈ 3-9 HzDiastereotopic protons on the cyclopropyl ring, expected to be distinct from the other pair due to their spatial relationship to the bulky substituents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data are presented in Table 2. The chemical shifts are estimated based on established values for the constituent functional groups and substituent effects.

Table 2: Predicted ¹³C NMR Data for tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

AssignmentPredicted Chemical Shift (δ, ppm)Justification
C=O (Carbamate)~155.5The carbonyl carbon of a Boc-carbamate typically appears in this region.[11]
C-2' (Ar, C-OCH₃)~157.0Aromatic carbon bearing the electron-donating methoxy group, significantly deshielded.
C-1' (Ar, C-quat)~132.0Quaternary aromatic carbon attached to the cyclopropyl ring.
C-4', C-6' (Ar, CH)~128.0, ~121.0Aromatic methine carbons.
C-3', C-5' (Ar, CH)~120.0, ~110.5Aromatic methine carbons, with one being significantly shielded by the ortho-methoxy group.
C (CH₃)₃ (Boc, quat)~79.5The quaternary carbon of the tert-butyl group is characteristic for the Boc moiety.[11]
OC H₃ (Methoxy)~55.5Typical chemical shift for a methoxy carbon attached to an aromatic ring.
C -1'' (Cyclopropyl, quat)~35.0The quaternary carbon of the cyclopropyl ring, attached to both the aromatic ring and the nitrogen.
C(C H₃)₃ (Boc, methyl)~28.4The three equivalent methyl carbons of the Boc group.[11]
C H₂ (Cyclopropyl)~16.0The two equivalent methylene carbons of the cyclopropyl ring are highly shielded due to ring strain.[6]

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation
  • Compound Purity : Ensure the sample is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended starting solvent due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak. If the compound shows poor solubility or if exchangeable protons (like the N-H) are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[8]

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for achieving good signal-to-noise in a reasonable time.

    • For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended to reduce acquisition time.[8]

  • Procedure :

    • Accurately weigh the compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm. This step is critical for data consistency and comparability.[2]

Instrumentation and Data Acquisition

The choice of instrument and parameters is crucial for resolving the complex spectral features of this molecule.

  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is strongly recommended.[6] A higher field strength increases chemical shift dispersion, which is essential for resolving the overlapping multiplets in the aromatic and cyclopropyl regions of the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh Compound (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning, Locking, Shimming) transfer->setup acq_1h Acquire 1H Spectrum (16-64 scans) setup->acq_1h acq_13c Acquire 13C Spectrum (≥1024 scans, proton decoupled) setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integration (1H) reference->integrate For 1H Spectrum

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Acquisition Parameters
  • Pulse Program : Standard single-pulse sequence.

  • Temperature : 298 K (25 °C).

  • Spectral Width : 0-12 ppm.

  • Number of Scans : 16-64 scans, depending on concentration.

  • Relaxation Delay : 1-5 seconds. A longer delay ensures quantitative accuracy of the signal integrations.

¹³C NMR Acquisition Parameters
  • Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum to singlets for each unique carbon, which is crucial for unambiguous assignment.[1]

  • Temperature : 298 K (25 °C).

  • Spectral Width : 0-220 ppm.

  • Number of Scans : 1024 or more, as ¹³C is an insensitive nucleus.

  • Relaxation Delay : 2-5 seconds.

Data Processing
  • Fourier Transform : Convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

  • Phase Correction : Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Correct any distortions in the spectral baseline.

  • Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) can be used.[9]

  • Integration (¹H NMR) : Integrate the area under each signal. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal, providing a powerful validation of the proposed structure.[2]

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate. The predicted chemical shifts, multiplicities, and integration values presented here offer a reliable reference for any researcher working with this compound. The key spectral identifiers—the highly shielded cyclopropyl signals, the characteristic N-Boc resonances, and the complex aromatic pattern—form a unique spectroscopic fingerprint. By following the detailed experimental protocol provided, scientists can confidently acquire and interpret high-quality NMR data to verify the synthesis and purity of this molecule, ensuring the integrity of their research and development efforts.

References

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • Ingale, A. P., et al. (2018). Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). (2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone - Optional[13C NMR]. [Link]

  • SpectraBase. (n.d.). (2'-Allyloxy-3'-methoxyphenyl)-(2-methoxyphenyl)-methanol - Optional[13C NMR]. [Link]

  • PMC. (n.d.). N-[2-(2-Methoxyphenyl)benzylidene]-tert-butylamine N-oxide. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • PMC. (n.d.). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]

  • Chemical Substance Information. (n.d.). tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate: A Comprehensive Mechanistic Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Gas-Phase Ion Chemistry, Collision-Induced Dissociation (CID) Mechanisms, and LC-MS/MS Methodologies Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Gas-Phase Ion Chemistry, Collision-Induced Dissociation (CID) Mechanisms, and LC-MS/MS Methodologies

Executive Summary

In modern drug development, the incorporation of conformationally restricted motifs—such as cyclopropyl rings—is a proven strategy for enhancing metabolic stability and fine-tuning pharmacokinetic profiles[1]. tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (Exact Mass: 263.1521 Da) is a highly functionalized building block that merges a Boc-protected amine, a strained cyclopropyl ring, and a methoxy-substituted aromatic system.

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of such polyfunctional molecules. When subjected to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this molecule exhibits a highly predictable, yet mechanistically complex, sequential fragmentation tree. This whitepaper deconstructs the gas-phase thermodynamics and collision-induced dissociation (CID) pathways of this compound, providing a self-validating analytical framework for its identification.

Molecular Deconstruction & Ionization Dynamics

Under positive-ion ESI conditions, the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 264.16 . The protonation site is heavily contested in polyfunctional molecules; however, gas-phase basicity dictates that protonation occurs preferentially at the carbamate carbonyl oxygen or the primary amine nitrogen.

The fragmentation of this precursor is governed by three distinct structural domains, each requiring different activation energies (Collision Energies, CE):

  • The Boc Group (Gatekeeper): Low CE threshold; rapid elimination.

  • The Cyclopropyl Ring: Medium CE threshold; strain-release driven.

  • The 2-Methoxyphenyl Ring: High CE threshold; radical and skeletal rearrangements.

Mechanistic Causality of Fragmentation Pathways

Primary Fragmentation: The Boc Group Cleavage

The removal of the tert-butoxycarbonyl (Boc) group is the defining "gatekeeper" reaction in the MS/MS spectrum of this compound. At low collision energies (10–20 eV), the [M+H]⁺ ion undergoes a highly favored Maccoll-type elimination[2].

Causality: The thermodynamic stability of the leaving isobutylene neutral drives a concerted six-membered cyclic transition state. The proton transfers to the tert-butyl ether oxygen, expelling isobutylene (-56 Da) to form a transient carbamic acid intermediate at m/z 208.10. This intermediate is inherently unstable in the gas phase and immediately decarboxylates (-44 Da) to yield the fully deprotected primary amine cation at m/z 164.11 [3].

Secondary Fragmentation: The Cyclopropylamine Core

Once the Boc group is shed, the resulting [1-(2-methoxyphenyl)cyclopropyl]amine cation (m/z 164.11) becomes the focal point of higher-energy CID. Cyclopropyl rings possess extreme angular (Baeyer) and torsional (Pitzer) strain.

Causality: To relieve this ~27.5 kcal/mol of ring strain, the activated ion undergoes ring opening. The dominant pathway is the expulsion of a neutral ethylene molecule (C₂H₄, -28 Da), resulting in a highly conjugated, stable aryl-iminium ion at m/z 136.08 [4]. Alternatively, the simple loss of ammonia (NH₃, -17 Da) yields a cyclopropyl-stabilized carbocation at m/z 147.08 .

Tertiary Fragmentation: The 2-Methoxyphenyl Moiety

At elevated collision energies (30–40 eV), the methoxybenzene (anisole) substructure begins to fragment.

Causality: While the "even-electron rule" generally dictates that even-electron precursor ions lose neutral molecules, methoxyaromatics are a notable exception. The homolytic cleavage of the O–CH₃ bond expels a methyl radical (CH₃•, -15 Da), generating a highly resonance-stabilized odd-electron phenoxy radical cation at m/z 149.08 [5]. This species subsequently undergoes carbon monoxide elimination (-28 Da) to form a cyclopentadienyl-type cation at m/z 121.09 , a hallmark diagnostic ion for anisole derivatives[6].

Quantitative Data Summary

The following table maps the quantitative m/z values to their structural assignments, providing a quick-reference guide for spectral annotation.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative CE Requirement
264.16 208.1056.06 (C₄H₈)[M+H - Isobutylene]⁺Low (10-15 eV)
208.10 164.1144.00 (CO₂)Protonated Primary AmineLow-Medium (15-20 eV)
164.11 147.0817.03 (NH₃)Aryl-Cyclopropyl CationMedium (25-30 eV)
164.11 149.0815.02 (CH₃•)Phenoxy Radical CationMedium-High (25-30 eV)
164.11 136.0828.03 (C₂H₄)Aryl-Iminium CationHigh (30-35 eV)
149.08 121.0928.00 (CO)Cyclopentadienyl CationHigh (35-40 eV)

Pathway Visualization

The logical flow of the gas-phase dissociation is mapped below.

MS_Fragmentation M [M+H]+ m/z 264.16 Precursor Ion F1 [M+H - C4H8]+ m/z 208.10 Isobutylene Loss M->F1 - C4H8 (56 Da) CE: 10-15 eV F2 [M+H - C4H8 - CO2]+ m/z 164.11 Boc Cleavage Complete F1->F2 - CO2 (44 Da) CE: 15-20 eV F3 [m/z 164 - NH3]+ m/z 147.08 Ammonia Loss F2->F3 - NH3 (17 Da) CE: 25-30 eV F4 [m/z 164 - CH3•]+• m/z 149.08 Methyl Radical Loss F2->F4 - CH3• (15 Da) CE: 25-30 eV F5 [m/z 164 - C2H4]+ m/z 136.08 Ethylene Loss F2->F5 - C2H4 (28 Da) CE: 30-35 eV F6 [m/z 149 - CO]+• m/z 121.09 Carbon Monoxide Loss F4->F6 - CO (28 Da) CE: 35-40 eV

ESI-MS/MS fragmentation pathway of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate.

Experimental Protocol: Energy-Resolved MS³ Workflow

To ensure absolute scientific integrity, simply running a standard MS/MS scan is insufficient due to the risk of isobaric interference. The following protocol describes a self-validating system using Energy-Resolved Mass Spectrometry (ERMS) combined with MS³ to unequivocally prove the parent-child relationships of the fragments.

Step-by-Step Methodology

Step 1: Sample Preparation & Introduction

  • Dilute the analyte to a final concentration of 1 µg/mL in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The formic acid is critical to ensure stable, abundant protonation ([M+H]⁺).

  • Introduce the sample via direct infusion at 10 µL/min into an ESI-QqQ or ESI-Ion Trap mass spectrometer.

Step 2: Precursor Isolation (MS¹)

  • Operate the instrument in positive ion mode.

  • Isolate the precursor ion at m/z 264.16 using a narrow quadrupole isolation window (0.7 Da) to exclude background chemical noise.

Step 3: Energy-Resolved Breakdown Curve Generation (MS²)

  • Subject the isolated precursor to Collision-Induced Dissociation (CID) using Argon as the collision gas.

  • Self-Validation Checkpoint 1: Ramp the Collision Energy (CE) continuously from 10 eV to 50 eV in 5 eV increments. Plot the relative abundance of all ions. You must observe the sequential depletion of m/z 264, the transient rise and fall of m/z 208, and the subsequent stabilization of m/z 164. This kinetic profiling proves the sequential nature of the Boc loss.

Step 4: MS³ Pathway Verification

  • To prove that m/z 149, 147, and 136 originate specifically from the deprotected amine and not from parallel precursor fragmentation, perform an MS³ experiment.

  • Induce in-source fragmentation (or use the first collision cell) to generate a high population of the m/z 164.11 ion.

  • Isolate m/z 164.11 in the trap/quadrupole and subject it to a secondary CID event (CE: 25–35 eV).

  • Self-Validation Checkpoint 2: The resulting spectrum must yield m/z 149, 147, and 136. If m/z 121 is also observed, it validates the continuous CH₃• → CO loss cascade from the methoxy group.

References

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.Journal of Chinese Mass Spectrometry Society.
  • Unimolecular Chemistry of the Gaseous Cyclopropylamine Radical Cation.Journal of the American Chemical Society.
  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.PMC.
  • Mass Spectrometry: Fragmentation.Miami University.
  • Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives.The Journal of Physical Chemistry A.
  • (5-Cyclopropyl-2-methoxyphenyl)methanamine.Benchchem.

Sources

Exploratory

The Strategic Role of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate in Modern Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the pursuit of novel chemical space often relies on the strategic rigidification of flexible pharmacophores. tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel chemical space often relies on the strategic rigidification of flexible pharmacophores. tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (CAS: 1332765-85-1) represents a highly specialized, conformationally restricted building block. By fusing an ortho-methoxyaryl group directly to a cyclopropylamine core and masking the amine with an orthogonal tert-butoxycarbonyl (Boc) protecting group, this intermediate provides a versatile platform for synthesizing metabolically stable, target-selective therapeutics. This whitepaper details the physicochemical rationale, synthetic methodologies, and target-directed applications of this privileged scaffold.

Structural Rationale & Physicochemical Properties

The incorporation of the 1-arylcyclopropylamine motif into drug candidates is driven by precise physicochemical causality rather than empirical screening. Replacing acyclic moieties (such as benzylamines or gem-dimethyl groups) with a cyclopropane ring profoundly alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

Metabolic Stability via Orbital Rehybridization

The cyclopropane ring possesses high angle strain, forcing its C–C bonds to adopt "bent" configurations with increased p-character, while the exocyclic C–H bonds gain significant s-character (approaching sp² hybridization). This rehybridization increases the bond dissociation energy (BDE) of the C–H bonds, rendering them highly resistant to Cytochrome P450 (CYP450) mediated hydrogen atom transfer (HAT) and subsequent oxidative metabolism[1].

Basicity Tuning and Off-Target Mitigation

Acyclic aliphatic amines often possess a high pKa (~9.0–9.5), leading to protonation at physiological pH. This cationic state frequently drives promiscuous binding to off-target proteins, most notably the hERG potassium channel, creating severe cardiotoxic liabilities. The increased s-character of the cyclopropyl carbon inductively withdraws electron density from the adjacent nitrogen, lowering the pKa of the cyclopropylamine to approximately 7.5–8.0. This reduced basicity directly correlates with decreased off-target promiscuity[1].

The ortho-Methoxy Effect & Boc Protection

In tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate , the 2-methoxyphenyl substitution serves a dual purpose:

  • Conformational Locking: The steric bulk of the ortho-methoxy group restricts the dihedral rotation of the phenyl ring relative to the cyclopropane plane, locking the pharmacophore into a predictable vector for structure-based drug design.

  • Hydrogen Bonding: The methoxy oxygen acts as a localized, rigidified hydrogen-bond acceptor.

  • Orthogonal Protection: The Boc group prevents the primary amine from participating in undesired side reactions (e.g., nucleophilic attack or oxidation) during upstream transition-metal-catalyzed cross-coupling, allowing for late-stage deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane).

Synthetic Methodology & Experimental Protocol

Historically, accessing 1-arylcyclopropylamines was severely bottlenecked. Traditional routes relied on the Kulinkovich–Szymoniak reaction (which suffers from low yields and requires stoichiometric, moisture-sensitive organometallics) or the Curtius rearrangement of cyclopropanecarboxylic acids (requiring hazardous, explosive azide reagents)[1].

Recent advancements in nickel-catalyzed reductive cross-coupling have revolutionized this workflow, allowing for the direct coupling of bench-stable N-hydroxyphthalimide (NHP) esters with aryl halides[2][3].

Synthesis A Boc-Aminocyclopropanecarboxylic Acid NHP Ester C Ni-Catalyzed Reductive Cross-Coupling A->C B 2-Bromoanisole (Aryl Halide) B->C D tert-Butyl N-[1-(2-methoxyphenyl) cyclopropyl]carbamate C->D Zn, DMA, 0°C to RT

Ni-catalyzed reductive cross-coupling workflow for 1-arylcyclopropylamine synthesis.
Standardized Protocol: Ni-Catalyzed Reductive Cross-Coupling

The following self-validating protocol details the synthesis of the target compound via cross-electrophile coupling[1][2]:

Reagents & Materials:

  • N-(tert-Butoxycarbonyl)cyclopropylamine NHP ester (1.5 equiv)

  • 2-Bromoanisole (1.0 equiv)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Zinc powder (3.0 equiv, reductant)

  • Anhydrous dimethylacetamide (DMA)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the NHP ester, 2-bromoanisole, NiCl₂·glyme, dtbbpy, and finely powdered Zinc.

  • Solvation: Add anhydrous DMA to the vial to achieve a substrate concentration of 0.2 M. Seal the vial with a PTFE-lined septum cap.

  • Catalytic Cycle Initiation: Remove the vial from the glovebox. Stir the heterogeneous mixture vigorously at 0 °C for 10 minutes, then allow it to warm to room temperature. The reaction typically reaches completion within 2 hours, driven by the single-electron reduction of the Ni-complex by Zinc[3].

  • Quenching: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench carefully with saturated aqueous NH₄Cl to neutralize the active zinc species.

  • Extraction & Washing: Separate the phases. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMA, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: hexanes/EtOAc) to isolate tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate as a stable solid.

Applications in Target-Directed Drug Design

Mechanism-Based Inhibition of FAD-Dependent Enzymes

Cyclopropylamines are foundational pharmacophores for the irreversible inhibition of flavin adenine dinucleotide (FAD)-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A/B) [4][5].

The mechanism of action is a classic example of suicide inhibition. Upon binding to the active site, the amine undergoes a Single Electron Transfer (SET) to the FAD cofactor. The resulting nitrogen radical cation triggers the rapid, strain-relieving homolytic cleavage of the cyclopropane ring. This generates a highly reactive primary carbon radical that immediately forms a covalent adduct with the FAD cofactor or an adjacent active-site cysteine residue, permanently inactivating the enzyme[4].

Mechanism A 1-Arylcyclopropylamine Binds to LSD1/MAO Active Site B Single Electron Transfer (SET) to FAD Cofactor A->B C Cyclopropane Ring Opening (Radical Cation Formation) B->C D Irreversible Covalent Adduct with FAD (Suicide Inhibition) C->D

Mechanism-based (suicide) inhibition of FAD-dependent enzymes by cyclopropylamines.
Peptidomimetics and Proteolytic Resistance

Beyond enzyme inhibition, the deprotected 1-(2-methoxyphenyl)cyclopropylamine core is utilized in the synthesis of peptidomimetics. By replacing standard amino acid residues with this rigidified scaffold, medicinal chemists can force peptides into specific secondary structures (such as β-turns). This conformational locking not only enhances binding affinity at flat protein-protein interaction (PPI) interfaces but also shields the adjacent amide bonds from recognition and cleavage by endogenous proteases, drastically improving the in vivo half-life of the therapeutic[4].

Quantitative Data: Physicochemical Comparison

The table below summarizes the theoretical physicochemical advantages of the 1-arylcyclopropylamine core compared to its flexible benzylamine counterpart, validating its use in modern lead optimization[1][5].

Pharmacophore PropertyBenzylamine Derivative1-ArylcyclopropylamineImpact on Drug Design & Optimization
Lipophilicity (cLogP) HigherLowerImproved aqueous solubility and oral bioavailability.
Basicity (pKa) ~9.0 - 9.5 (Highly Basic)~7.5 - 8.0 (Weakly Basic)Reduced hERG channel liability; decreased off-target promiscuity.
C-H Bond Hybridization sp³ (Standard BDE)sp²-like (High BDE)Increased resistance to CYP450 oxidation; extended metabolic half-life.
Conformational Entropy High (Freely rotating)Low (Rigidified)Lower entropic penalty upon target binding; increased potency.

References

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews - ACS Publications[Link]

  • (PDF) Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides ResearchGate[Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Organic Letters - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Cross-Coupling of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate via Nickel-Catalyzed C–O Activation

Introduction and Strategic Rationale The 1-arylcyclopropylamine motif is a highly privileged pharmacophore in modern drug discovery. It provides unique conformational restriction, enhanced metabolic stability, and distin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 1-arylcyclopropylamine motif is a highly privileged pharmacophore in modern drug discovery. It provides unique conformational restriction, enhanced metabolic stability, and distinct topological profiles compared to acyclic amine counterparts[1]. However, late-stage functionalization of the aryl ring—particularly at the sterically hindered ortho-position—remains a significant synthetic challenge.

This application note details an advanced methodology for the catalytic cross-coupling of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate . Instead of relying on pre-installed halogens, this protocol leverages the native 2-methoxy group as an electrophilic coupling partner via Nickel-Catalyzed Suzuki-Miyaura C–O Bond Activation . This strategy allows for the traceless conversion of the methoxy directing group into diverse biaryl systems, yielding highly valuable 1-(biphenyl-2-yl)cyclopropylamine derivatives while preserving the acid-sensitive Boc group and the strained cyclopropane ring[2].

Mechanistic Insights & Causality

The cross-coupling of aryl ethers relies on overcoming the high bond dissociation energy (BDE ~100 kcal/mol) of the C(sp2)–OMe bond.

  • Why Nickel over Palladium? Palladium catalysts generally fail to activate aryl methyl ethers because palladium is highly electronegative and lacks the back-bonding capacity required to insert into the strong C–O bond. In contrast, Nickel(0) is significantly more nucleophilic and electropositive, making it uniquely capable of facilitating this oxidative addition[3].

  • Ligand Selection: The use of Tricyclohexylphosphine (PCy3) is not arbitrary. PCy3 is a strong σ-donor that dramatically increases the electron density on the Ni(0) center, lowering the activation barrier for C–OMe cleavage. Furthermore, its large cone angle (steric bulk) forces the subsequent reductive elimination step, preventing catalyst trapping.

  • Base Selection: Anhydrous K3PO4 is utilized as a mild, insoluble base. Soluble or stronger bases (e.g., KOtBu) risk deprotecting the Boc-carbamate or initiating base-promoted ring-opening of the cyclopropane[2].

Mechanism Ni0 Ni(0)(PCy3)n Active Catalyst OxAdd Oxidative Addition Cleavage of C-OMe Bond Ni0->OxAdd Substrate (110 °C) TransMet Transmetalation Ar-B(OH)2 + K3PO4 OxAdd->TransMet Ni(II) Intermediate RedElim Reductive Elimination Biaryl Formation TransMet->RedElim Diaryl Ni(II) RedElim->Ni0 Catalyst Regeneration Product Boc-Protected Biaryl Cyclopropylamine RedElim->Product Cross-Coupled Product

Catalytic cycle for the Ni-catalyzed C-OMe Suzuki-Miyaura cross-coupling.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product yield. The data demonstrates that the reaction is highly sensitive to the electronic properties of the metal and the ligand.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Ni(COD)2 PCy3 K3PO4 Toluene 110 88 Optimal conditions; rapid oxidative addition.
2Ni(COD)2PPh3K3PO4Toluene11015PPh3 lacks sufficient σ-donation for C-O cleavage.
3Ni(COD)2PCy3Cs2CO3Toluene11062Stronger base leads to trace Boc deprotection.
4Ni(COD)2PCy3K3PO4THF8030Insufficient thermal energy for activation barrier.
5Pd2(dba)3PCy3K3PO4Toluene1100Pd cannot insert into the C-OMe bond.

Experimental Protocol

This protocol describes the synthesis of tert-Butyl N-[1-(4'-methyl-[1,1'-biphenyl]-2-yl)cyclopropyl]carbamate using 4-tolylboronic acid as the coupling partner. The procedure is designed as a self-validating system with built-in Quality Control (QC) checkpoints to ensure experimental integrity.

Workflow Glovebox 1. Glovebox Setup Ni(COD)2 + PCy3 Reagents 2. Reagent Addition Substrate + Ar-B(OH)2 Glovebox->Reagents Reaction 3. Thermal Activation 110 °C, 18 h Reagents->Reaction Workup 4. Workup Celite Filtration Reaction->Workup Purification 5. Purification Flash Chromatography Workup->Purification

Step-by-step experimental workflow with integrated self-validation checkpoints.

Step 1: Catalyst Activation (Glovebox Operations)
  • Transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Charge the tube with Ni(COD)2 (6.9 mg, 0.025 mmol, 5 mol%) and PCy3 (14.0 mg, 0.05 mmol, 10 mol%).

  • Add 1.0 mL of anhydrous, degassed toluene. Stir for 5–10 minutes at room temperature.

QC Checkpoint 1: The solution must transition to a deep, homogeneous blood-red/brown color, indicating the successful formation of the active Ni(0)(PCy3)n complex. If the solution turns green or blue, oxygen contamination has irreversibly oxidized the metal to Ni(II). Discard and restart.

Step 2: Reagent Addition
  • To the active catalyst solution, add tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (131.7 mg, 0.50 mmol, 1.0 equiv).

  • Add 4-tolylboronic acid (102.0 mg, 0.75 mmol, 1.5 equiv) and finely milled anhydrous K3PO4 (212.3 mg, 1.0 mmol, 2.0 equiv).

  • Add an additional 1.5 mL of anhydrous toluene to wash down the sides of the tube.

Step 3: Thermal Activation
  • Seal the Schlenk tube tightly with a Teflon screwcap and remove it from the glovebox.

  • Place the tube in a pre-heated oil bath at 110 °C.

  • Stir vigorously (800–1000 rpm) for 18 hours. Causality: Vigorous stirring is mandatory to overcome mass transfer limitations inherent in this biphasic (solid-liquid) transmetalation step.

Step 4: Workup and Isolation
  • Remove the reaction from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (5 mL).

  • Filter the crude mixture through a short pad of Celite, eluting with an additional 15 mL of Ethyl Acetate.

QC Checkpoint 2: The Celite pad will capture a fine black precipitate. This is metallic "nickel black," confirming that the catalyst has completed its lifecycle and decomposed safely upon exposure to ambient air. The resulting filtrate should be clear and pale yellow.

Step 5: Purification
  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via silica gel flash chromatography using a gradient of 5% to 15% Ethyl Acetate in Hexanes.

QC Checkpoint 3: Monitor via TLC (UV active). The product will elute faster than the starting material due to the loss of the polar methoxy group and the addition of the lipophilic tolyl ring. Confirm product integrity via 1H NMR: ensure the disappearance of the sharp methoxy singlet (~3.8 ppm) while verifying the retention of the cyclopropyl multiplet (4H, ~1.0–1.4 ppm) and the Boc singlet (9H, ~1.4 ppm).

References

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. 1[1]

  • (5-Cyclopropyl-2-methoxyphenyl)methanamine Structure and Reactivity. Benchchem. 2[2]

  • Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds. Scholaris. 3[3]

  • Nickel-Catalyzed O-Arylation of Primary or Secondary Aliphatic Alcohols with (Hetero)aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. 4[4]

Sources

Application

Application Notes and Protocols for the Incorporation of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate into Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Constrained Cyclopropyl Scaffolds in Peptidomimetic Design The ration...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Constrained Cyclopropyl Scaffolds in Peptidomimetic Design

The rational design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A primary challenge in this field is to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, which often lead to reduced potency and receptor selectivity.[1][2][3] The incorporation of non-canonical and conformationally constrained amino acid surrogates is a powerful strategy to address these challenges.

This guide focuses on the application of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate , a unique building block for introducing a 1-arylcyclopropylamine moiety into peptide sequences. The cyclopropane ring imparts a high degree of conformational rigidity to the peptide backbone, which can pre-organize the molecule into a bioactive conformation for enhanced receptor binding.[4] The 2-methoxyphenyl substituent provides an aromatic side chain that can engage in crucial π-stacking or hydrophobic interactions within a receptor's binding pocket, a common feature in many pharmacologically active peptides.[1] Furthermore, the inherent stability of the cyclopropyl group can enhance resistance to enzymatic degradation.[5][6]

The phenylcyclopropylamine scaffold itself is a privileged structure in medicinal chemistry, notably found in compounds with significant biological activities, including monoamine oxidase (MAO) inhibitors and dopamine receptor partial agonists.[7][8] By incorporating this motif into peptides, researchers can explore novel chemical space and develop peptidomimetics with potentially improved pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide for researchers, detailing the synthesis of the key building block, protocols for its deprotection, and subsequent coupling into peptide chains, with a focus on overcoming the steric challenges associated with this unique scaffold.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is crucial for successful incorporation.

PropertyValueSource
Chemical Name tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamateN/A
CAS Number 1332765-85-1[9]
Molecular Formula C₁₅H₂₁NO₃N/A
Molecular Weight 263.34 g/mol N/A
Appearance White to off-white solidSupplier Data
Solubility Soluble in common organic solvents (DCM, DMF, THF)General Knowledge

Synthesis of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

While the title compound is commercially available from several suppliers, for researchers requiring larger quantities or desiring to synthesize derivatives, a reliable synthetic route is essential. The following protocol is a representative method based on the well-established Kulinkovich-de Meijere reaction for the synthesis of cyclopropylamines from amides, followed by Boc protection.[10][11][12]

Workflow for Synthesis

Synthesis_Workflow cluster_0 Part 1: Synthesis of 1-(2-methoxyphenyl)cyclopropan-1-amine cluster_1 Part 2: N-Boc Protection A 2-Methoxybenzamide D Kulinkovich-de Meijere Reaction A->D B Ethylmagnesium Bromide (EtMgBr) B->D C Titanium(IV) isopropoxide (Ti(OiPr)4) C->D E 1-(2-methoxyphenyl)cyclopropan-1-amine D->E H N-Boc Protection E->H F Di-tert-butyl dicarbonate (Boc)2O F->H G Base (e.g., Triethylamine) G->H I tert-Butyl N-[1-(2-methoxyphenyl) cyclopropyl]carbamate

Caption: Synthetic workflow for the target building block.

Protocol: Synthesis of 1-(2-methoxyphenyl)cyclopropan-1-amine (Kulinkovich-de Meijere Reaction)

This protocol describes the formation of the cyclopropylamine core.

Materials:

  • 2-Methoxybenzamide

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Aqueous HCl solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-methoxybenzamide (1.0 equiv) in anhydrous THF.

  • Add titanium(IV) isopropoxide (1.1 equiv) to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (2.2 equiv) via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-methoxyphenyl)cyclopropan-1-amine.

Protocol: N-Boc Protection

This protocol describes the protection of the synthesized amine.

Materials:

  • 1-(2-methoxyphenyl)cyclopropan-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(2-methoxyphenyl)cyclopropan-1-amine (1.0 equiv) in DCM.

  • Add triethylamine (1.2 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate, which can be further purified by recrystallization or column chromatography if necessary.

Incorporation into Peptidomimetics: Deprotection and Coupling

The incorporation of the 1-(2-methoxyphenyl)cyclopropylamine moiety into a growing peptide chain involves two key steps: removal of the Boc protecting group and the subsequent amide bond formation. The steric hindrance of the quaternary carbon of the cyclopropane ring necessitates optimized conditions for both steps.

Boc Deprotection

The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[13][14]

Deprotection_Workflow A Boc-Protected Amine (on resin or in solution) B Treatment with TFA/DCM A->B C Trifluoroacetate Salt of Amine B->C D Neutralization with Base (e.g., DIPEA) C->D E Free Amine for Coupling D->E

Caption: General workflow for Boc deprotection.

Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Swell the resin-bound peptide in dichloromethane (DCM).

  • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.

  • Filter and wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DCM or DMF.

  • Wash the resin extensively with DCM and DMF to remove excess base, preparing it for the subsequent coupling step.

Peptide Coupling: Overcoming Steric Hindrance

The coupling of the sterically hindered 1-(2-methoxyphenyl)cyclopropylamine to the carboxylic acid of the growing peptide chain is the most critical step. Standard coupling reagents like DCC/HOBt may prove inefficient. More potent coupling reagents such as HATU or PyBOP are highly recommended for such challenging couplings.[15][16][17][18][19]

Recommended Coupling Reagents:

ReagentClassKey Advantages for Hindered Couplings
HATU Uronium SaltHigh reactivity, fast kinetics, low racemization.[15][17][19]
PyBOP Phosphonium SaltHigh efficiency, stable, avoids carcinogenic byproducts of BOP.[16][17][20][21]

Protocol: HATU-Mediated Coupling in SPPS

This protocol assumes coupling of the deprotected 1-(2-methoxyphenyl)cyclopropylamine (now part of the resin-bound peptide) to the next incoming Fmoc-protected amino acid.

Materials:

  • Resin-bound peptide with a free N-terminal 1-(2-methoxyphenyl)cyclopropylamine

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HATU in DMF.

  • Add DIPEA to the activation mixture and agitate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For highly hindered couplings, extended reaction times (overnight) or gentle heating may be necessary, though this should be done with caution to avoid racemization.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

  • If the coupling is incomplete, a second coupling with fresh reagents is recommended.

  • Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Conclusion and Future Perspectives

The incorporation of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate provides a powerful tool for introducing conformational constraint and a key pharmacophoric element into peptidomimetics. The synthetic and coupling protocols outlined in this guide, with an emphasis on utilizing potent coupling reagents like HATU or PyBOP, offer a robust pathway for accessing these novel structures. The resulting peptidomimetics, with their unique three-dimensional architecture, hold significant promise for the development of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability. Further exploration of derivatives of this building block, by modifying the substitution on the aromatic ring, will undoubtedly expand the accessible chemical space for innovative drug design.

References

  • G. G. D. de Mol, J. A. W. Kruijtzer, R. M. J. M. Liskamp, et al. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules2011 , 16, 3896-3923. [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Burgess, K., Lim, D. & Ho, K.K. Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Acc. Chem. Res.2006 , 39, 747-756. [Link]

  • NextSDS. tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate — Chemical Substance Information. [Link]

  • Wilson, A. J. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules2020 , 25, 4536. [Link]

  • Zhang, Y., et al. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. J. Med. Chem.2021 , 64, 17239-17258. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]

  • AAPPTec. Boc Resin Cleavage Protocol. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • Li, G., et al. Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines. Org. Lett.2009 , 11, 1313-1316. [Link]

  • Kumar, A., et al. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Arch. Pharm. (Weinheim)2013 , 346, 475-486. [Link]

  • Organic Syntheses. Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl). [Link]

  • Van der Veken, P., et al. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. J. Org. Chem.2020 , 85, 397-406. [Link]

  • Mollica, A., et al. Endomorphin derivatives with improved pharmacological properties. Curr. Med. Chem.2013 , 20, 2839-2849. [Link]

  • Reddy, M. S., et al. Synthesis and biological evaluation of the anti-inflammatory activity for some novel Oxpholipin-11D analogues. Int. J. Pharmacol.2015 , 11, 848-855. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

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  • Van der Veken, P., et al. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Top. Heterocycl. Chem.2007 , 11, 1-43. [Link]

  • S. A. W. S. A. B. M. A. &. H. A. Insights into Conformational Ensembles of Compositionally Identical Disordered Peptidomimetics. bioRxiv2024 . [Link]

  • Tu, Y., et al. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. J. Med. Chem.2008 , 51, 2347-2357. [Link]

  • UCLA. Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. [Link]

  • A. B. & I. B. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields. J. Chem. Inf. Model.2022 , 62, 1980-1992. [Link]

  • Hosztafi, S., & Furst, S. The chemical and pharmacological importance of morphine analogues. Acta Physiol. Hung.2008 , 95, 29-56. [Link]

  • Alfa Chemistry. Cyclopeptides: Structural Design, Molecular Stability, and Applications. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Lindman, S., et al. Investigating the Disordered and Membrane-Active Peptide A-Cage-C Using Conformational Ensembles. Int. J. Mol. Sci.2021 , 22, 6186. [Link]

  • de la Torre, B. G., & Albericio, F. Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. Org. Lett.2024 , 26, 1684-1688. [Link]

  • SciSpace. Constrained Peptides in Drug Discovery and Development. [Link]

  • MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. [Link]

  • Ferreira, I. C. F. R., et al. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Int. J. Mol. Sci.2022 , 23, 11859. [Link]

  • CORE. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. [Link]

  • Chen, J., et al. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Adv.2016 , 6, 88636-88642. [Link]

  • Wordpress. Kulinkovich Cyclopropanation. [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

  • Chemspace. Tert-butyl N-[1-(2-hydroxy-1-methoxypropan-2-yl)cyclopropyl]carbamate - C12H23NO4 | CSSB20733632160. [Link]

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Method

N-alkylation methods for tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

An in-depth guide to the N-alkylation of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate, a sterically hindered secondary carbamate, is presented for researchers, scientists, and professionals in drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the N-alkylation of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate, a sterically hindered secondary carbamate, is presented for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of synthetic strategies, complete with experimental protocols and mechanistic insights.

Introduction: The Significance of N-Alkylated 1-Arylcyclopropylamines

N-substituted 1-arylcyclopropylamines are crucial structural motifs in medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropyl ring, combined with the diverse pharmacophoric features that can be introduced via N-alkylation, make these compounds highly valuable in the design of novel therapeutics. The target molecule, tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate, serves as a key intermediate, with its Boc-protecting group facilitating subsequent synthetic transformations. However, the steric hindrance imposed by the cyclopropyl and ortho-substituted phenyl groups presents a significant challenge for traditional N-alkylation reactions. This guide details robust and versatile methods to overcome these synthetic hurdles.

Method 1: Direct N-Alkylation under Basic Conditions

Direct N-alkylation is a foundational method for forming C-N bonds. For a secondary carbamate, the reaction proceeds by deprotonation of the N-H proton, which is acidified by the adjacent carbonyl group, to form a nucleophilic nitrogen anion. This anion then displaces a leaving group on an alkyl electrophile. The efficiency of this process for sterically congested substrates is highly dependent on the choice of base, solvent, and any catalytic additives.

Causality Behind Experimental Choices

The selection of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions. Cesium carbonate (Cs₂CO₃) is often favored due to the high reactivity of the resulting cesium amide. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can significantly enhance the reaction rate by facilitating the transport of the carbamate anion to the organic phase where the alkylating agent resides.[1][2] Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the ions involved.[3]

Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (1.0 eq.), cesium carbonate (1.5 eq.), and tetrabutylammonium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants, typically to a concentration of 0.1–0.5 M.

  • Temperature Control: Cool the reaction mixture to 0 °C in an ice bath.

  • Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide, 1.2 eq.) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_workflow Direct N-Alkylation Workflow Start Combine Starting Material, Cs₂CO₃, and TBAI AddSolvent Add Anhydrous DMF Start->AddSolvent Cool Cool to 0 °C AddSolvent->Cool AddAlkylatingAgent Add Alkylating Agent Cool->AddAlkylatingAgent React Warm to RT and Stir AddAlkylatingAgent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Quench, Extract, and Dry Monitor->Workup Purify Column Chromatography Workup->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

Reductive amination is a highly effective method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ.[4][5] For the N-alkylation of our target carbamate, a two-step, one-pot approach is often employed: in situ deprotection of the Boc group followed by reductive amination of the resulting primary amine. Alternatively, for certain substrates, direct reductive amination of the carbamate may be possible under specific conditions.

Causality Behind Experimental Choices

This method is advantageous when the desired alkyl group can be sourced from a corresponding aldehyde or ketone. The choice of reducing agent is crucial; sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is particularly effective for reductive aminations, as it does not readily reduce the carbonyl starting material.[5] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to favor imine formation.

Experimental Protocol: Reductive Amination (via Deprotection)
  • Deprotection (Optional, if starting with the carbamate): To a solution of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (1.0 eq.) in DCM, add trifluoroacetic acid (TFA, 2-3 eq.) at 0 °C. Stir for 1-2 hours until deprotection is complete (monitored by TLC). Neutralize the reaction mixture carefully with a base such as triethylamine (TEA) or saturated sodium bicarbonate solution.

  • Reaction Setup: To the solution containing the primary amine, add the aldehyde or ketone (1.1 eq.) and triethylamine (2.5 eq.). Stir vigorously for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (2.0 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir for an additional 4-12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting N-alkylated amine by column chromatography.

G cluster_mechanism Reductive Amination Mechanism Amine R¹-NH₂ Imine R¹-N=CR²R³ (Imine/Iminium Ion) Amine->Imine + Carbonyl R²R³C=O Carbonyl->Imine Product R¹-NH-CHR²R³ Imine->Product ReducingAgent [H] ReducingAgent->Product Reduction

Caption: General Mechanism of Reductive Amination.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful means of N-alkylation using an alcohol as the alkylating agent under mild, dehydrative conditions.[6][7][8] This reaction is particularly useful for inverting the stereochemistry of a chiral alcohol. The carbamate N-H is sufficiently acidic to act as a nucleophile in this reaction.

Causality Behind Experimental Choices

The reaction is driven by the formation of a very stable triphenylphosphine oxide byproduct.[8] Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are common reagents used to activate the alcohol. The reaction is typically performed in an anhydrous aprotic solvent like THF at low temperatures to control the reactivity.

Experimental Protocol: Mitsunobu Reaction
  • Reaction Setup: To a solution of the alcohol (1.0 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) and tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (1.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C. Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide. Wash the filtrate successively with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Comparative Summary of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsTypical YieldAdvantagesDisadvantages
Direct Alkylation Alkyl HalidesCs₂CO₃, TBAI60-90%Wide substrate scope, reliable.[1][3]Requires relatively reactive alkylating agents.
Reductive Amination Aldehydes/KetonesNaBH(OAc)₃, TEA70-95%Utilizes readily available carbonyls, mild conditions.[5][9]May require prior deprotection of the carbamate.
Mitsunobu Reaction AlcoholsPPh₃, DIAD/DEAD50-85%Uses alcohols as alkylating agents, inverts stereochemistry.[6][7]Stoichiometric byproducts can complicate purification.

Conclusion

The N-alkylation of the sterically hindered tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate can be successfully achieved through several robust synthetic methods. The choice of method will depend on the nature of the desired alkyl group and the availability of the corresponding starting materials. Direct alkylation offers a straightforward approach for introducing alkyl halides, while reductive amination is ideal for alkyl groups derived from aldehydes and ketones. The Mitsunobu reaction provides a valuable alternative for the use of alcohols as alkylating agents. Careful consideration of the reaction conditions and reagents as detailed in these protocols will enable researchers to efficiently synthesize a diverse range of N-alkylated 1-(2-methoxyphenyl)cyclopropylamine derivatives for applications in drug discovery and development.

References

  • Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Available at: [Link]

  • Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Available at: [Link]

  • Petukhov, P. A., & Neelarapu, R. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. ResearchGate. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

Welcome to the technical support center for the synthesis of tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your experimental success.

Introduction to the Synthesis

The synthesis of tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves two key transformations:

  • Cyclopropanation: The formation of the 1-(2-methoxyphenyl)cyclopropylamine core. A powerful and frequently employed method for this step is the Kulinkovich-de Meijere reaction, which utilizes a titanium catalyst to convert a corresponding amide or nitrile into a cyclopropylamine.[1][2][3]

  • Carbamate Formation: The protection of the resulting primary amine with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O).[4][5]

This guide will address potential issues in both of these critical stages.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of 1-(2-methoxyphenyl)cyclopropylamine (Cyclopropanation Step) 1. Inactive Grignard Reagent: The Grignard reagent (e.g., EtMgBr) is sensitive to moisture and air.Solution: Use freshly prepared or titrated Grignard reagent. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
2. Ineffective Titanium Catalyst Formation: The active titanacyclopropane intermediate may not be forming efficiently.[1][6]Solution: Ensure the titanium(IV) isopropoxide is of high purity and handled under anhydrous conditions. The stoichiometry between the Grignard reagent and the titanium alkoxide is crucial; typically, two equivalents of the Grignard reagent are used per equivalent of the titanium catalyst.[1]
3. Poor Reactivity of the Amide/Nitrile Precursor: Steric hindrance or electronic effects of the 2-methoxyphenyl group can affect the reaction rate. Amides with bulky N-substituents can give lower yields.[2]Solution: Consider using the corresponding nitrile precursor, as the Szymoniak modification of the Kulinkovich reaction can be effective.[2] Alternatively, using methyltitanium triisopropoxide as the catalyst can sometimes improve yields with less reactive amides.[2][3]
4. Sub-optimal Reaction Temperature: The formation of the titanacyclopropane and its subsequent reaction with the amide/nitrile are temperature-dependent.Solution: The addition of the Grignard reagent to the titanium alkoxide is often performed at low temperatures, followed by warming to ambient temperature for the reaction with the amide/nitrile.[2] Experiment with a temperature profile to find the optimal conditions for your specific setup.
Low Yield of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (Carbamate Formation Step) 1. Impure 1-(2-methoxyphenyl)cyclopropylamine: Impurities from the cyclopropanation step can interfere with the Boc protection.Solution: Purify the 1-(2-methoxyphenyl)cyclopropylamine intermediate by column chromatography or distillation before proceeding to the next step.
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent or reaction time.Solution: Use a slight excess of di-tert-butyl dicarbonate (Boc₂O) (e.g., 1.1-1.2 equivalents). Monitor the reaction progress by TLC or LC-MS to ensure completion.
3. Inappropriate Base: The choice and amount of base can be critical.Solution: Use a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. Ensure at least one equivalent of base is used.
4. Hydrolysis of the Product during Workup: The Boc group can be labile under strongly acidic conditions.Solution: During the aqueous workup, avoid strongly acidic washes. Use a mild aqueous workup, such as washing with saturated sodium bicarbonate solution.
Presence of Significant Impurities in the Final Product 1. Side Reactions during Cyclopropanation: The Kulinkovich reaction can sometimes lead to the formation of side products.[1]Solution: Optimize the reaction conditions of the cyclopropanation step as described above. Careful purification of the intermediate amine is crucial.
2. Incomplete Boc Protection or Formation of Byproducts: Di-tert-butyl dicarbonate can react with other nucleophiles if present.Solution: Ensure the starting amine is pure. Use an appropriate solvent (e.g., dichloromethane, THF) and maintain a suitable reaction temperature (often room temperature).
3. Residual Reagents: Unreacted Boc₂O or the base may be present in the final product.Solution: Purify the final product by column chromatography on silica gel. A gentle wash with a dilute acid solution during workup (if the product is stable) can help remove the base.
Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_step Identify Problematic Step: Cyclopropanation or Carbamate Formation? start->check_step cyclo_low_yield Low Yield in Cyclopropanation check_step->cyclo_low_yield Cyclopropanation carbamate_low_yield Low Yield in Carbamate Formation check_step->carbamate_low_yield Carbamate Formation impurity_issue Impure Final Product check_step->impurity_issue Impurity check_grignard Check Grignard Reagent Activity cyclo_low_yield->check_grignard check_catalyst Optimize Catalyst Formation check_grignard->check_catalyst Grignard OK check_precursor Evaluate Precursor Reactivity check_catalyst->check_precursor Catalyst OK check_temp_cyclo Adjust Reaction Temperature check_precursor->check_temp_cyclo Precursor OK purify_amine Purify Cyclopropylamine Intermediate check_temp_cyclo->purify_amine Temp. OK purify_amine->carbamate_low_yield purify_final Purify Final Product (Chromatography) purify_amine->purify_final check_amine_purity Verify Amine Purity carbamate_low_yield->check_amine_purity check_boc_reagents Adjust Boc₂O/Base Stoichiometry check_amine_purity->check_boc_reagents Amine Pure check_workup Modify Workup Conditions check_boc_reagents->check_workup Reagents OK check_workup->purify_final Workup OK optimize_cyclo Re-optimize Cyclopropanation impurity_issue->optimize_cyclo optimize_cyclo->purify_amine Optimized

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Kulinkovich-de Meijere reaction for the synthesis of the cyclopropylamine intermediate?

A1: The reaction proceeds through several key steps. First, the Grignard reagent reacts with the titanium(IV) isopropoxide to form a highly reactive titanacyclopropane intermediate.[1][6] This intermediate then reacts with the carbonyl group of the amide precursor. Unlike the reaction with esters, the dialkylamino group is a poor leaving group. Consequently, the intermediate oxatitanacyclopentane undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to form the desired cyclopropylamine after workup.[2]

Reaction Mechanism: Kulinkovich-de Meijere Reaction

kulinkovich_de_meijere start Ti(O-iPr)₄ + 2 EtMgBr titanacyclopropane Titanacyclopropane Intermediate start->titanacyclopropane - Ethane - Mg(O-iPr)Br oxatitanacyclopentane Oxatitanacyclopentane Intermediate titanacyclopropane->oxatitanacyclopentane amide 2-Methoxy-N,N-dimethylbenzamide amide->oxatitanacyclopentane Addition iminium_salt Iminium-Titanium Oxide Inner Salt oxatitanacyclopentane->iminium_salt Ring Opening cyclopropylamine_product 1-(2-methoxyphenyl)cyclopropylamine iminium_salt->cyclopropylamine_product Cyclization & Workup

Caption: Simplified mechanism of the Kulinkovich-de Meijere reaction.

Q2: Can I use a catalytic amount of the titanium reagent in the Kulinkovich-de Meijere reaction?

A2: While catalytic versions of the original Kulinkovich reaction (for cyclopropanol synthesis) exist, the de Meijere modification for cyclopropylamine synthesis from amides generally gives significantly better yields with stoichiometric amounts of the titanium reagent.[2] Using sub-stoichiometric amounts is possible but often results in lower conversion.

Q3: What are some common side products to look out for?

A3: In the cyclopropanation step, incomplete reaction can leave unreacted starting material. Additionally, depending on the reaction conditions, side reactions typical of Grignard reagents can occur, such as reduction of the amide. In the carbamate formation step, if the starting amine is not fully reacted, it will be an impurity. Over-alkylation of the amine is generally not an issue with Boc₂O.

Q4: How can I best purify the final product, tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate?

A4: The most effective method for purifying the final product is flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for eluting the product. The polarity can be adjusted based on TLC analysis.

Q5: Are there alternative methods for the cyclopropanation step?

A5: Yes, while the Kulinkovich-de Meijere reaction is a powerful tool, other methods for synthesizing 1-arylcyclopropylamines exist. These can include multi-step sequences involving the formation of a cyclopropanecarboxylic acid or nitrile followed by a Curtius or Hofmann rearrangement.[7] However, for a direct conversion from an amide or nitrile, the titanium-mediated methods are often very efficient.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methoxyphenyl)cyclopropylamine (Kulinkovich-de Meijere Reaction)
  • Materials:

    • 2-Methoxy-N,N-dimethylbenzamide

    • Titanium(IV) isopropoxide

    • Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

    • Anhydrous THF or diethyl ether

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-methoxy-N,N-dimethylbenzamide and anhydrous solvent.

    • Cool the solution in an ice bath and add titanium(IV) isopropoxide dropwise.

    • To this mixture, add the ethylmagnesium bromide solution dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Filter the resulting mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the desired 1-(2-methoxyphenyl)cyclopropylamine.

Protocol 2: Synthesis of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (Boc Protection)
  • Materials:

    • 1-(2-methoxyphenyl)cyclopropylamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 1-(2-methoxyphenyl)cyclopropylamine in the chosen solvent in a round-bottom flask.

    • Add the base (triethylamine or DIPEA).

    • To this solution, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

    • Once the reaction is complete, wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate.

References

  • Kulinkovich Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Kulinkovich reaction - Wikipedia. (2023, November 29). Retrieved March 17, 2026, from [Link]

  • Kulinkovich-de Meijere Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]

  • Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Letters, 9(10), 1987–1990. [Link]

  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055.
  • Kulinkovich Cyclopropanation - Wordpress. (n.d.). Retrieved March 17, 2026, from [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preserving the Integrity of the Cyclopropyl Ring in tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate Chemistry

Welcome to the technical support guide for tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable building block and face the critical challenge of preventing the undesired opening of its strained cyclopropyl ring during chemical transformations. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful and predictable outcome of your experiments.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical principles governing the stability of the 1-(2-methoxyphenyl)cyclopropylamine scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl ring in my compound so susceptible to opening?

A: The reactivity of the cyclopropyl ring is a direct consequence of its significant ring strain, estimated to be around 27.6 kcal/mol.[1][2] This strain arises from severe deviation of the internal C-C-C bond angles (60°) from the ideal 109.5° for sp³ hybridized carbons.[2][3] This inherent instability creates a strong thermodynamic driving force for reactions that lead to ring cleavage, thereby relieving the strain.[1][3]

Furthermore, the system in tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate possesses unique electronic features that modulate this reactivity:

  • The Amino Group: The nitrogen atom attached directly to the ring acts as an electron-donor, which can facilitate and direct the ring-opening process, particularly under oxidative or acidic conditions.[4]

  • The Phenyl Substituent: The 2-methoxyphenyl group can influence the stability of potential intermediates formed during a ring-opening reaction.

Q2: What are the most common chemical conditions that trigger cyclopropyl ring opening in this molecule?

A: Ring opening is most frequently initiated by electrophilic attack or single-electron oxidation. The primary culprits in a typical synthetic workflow are:

  • Strongly Acidic Conditions: This is the most common cause, especially during the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[5] Protic or Lewis acids can protonate or coordinate to the cyclopropane ring, weakening the C-C bonds and making it susceptible to cleavage, often via an SN1 or SN2-like mechanism.[6][7]

  • Oxidizing Agents: Single-electron transfer (SET) from the cyclopropylamine nitrogen can form a nitrogen radical cation. This intermediate is highly prone to rapid and irreversible ring opening to generate a more stable β-carbon radical.[8][9] This can be triggered by chemical oxidants (e.g., ceric ammonium nitrate) or under photoredox catalysis conditions.[8]

  • Strong Electrophiles: Reagents like benzeneselenenyl chloride or harsh halogenating agents can attack the strained C-C bonds, leading to electrophilic ring opening.[10][11]

Q3: What do the ring-opened byproducts typically look like?

A: The structure of the byproduct depends on the mechanism of ring opening. For acid-catalyzed reactions, you may observe the formation of allylic amines, homoallylic amines, or products resulting from the trapping of a carbocation intermediate by the solvent or other nucleophiles present in the reaction mixture. Characterization by ¹H NMR would show the disappearance of the characteristic high-field cyclopropyl protons and the appearance of new olefinic or rearranged alkyl signals.

Section 2: Troubleshooting Guide - The "How-To"

This section provides direct, actionable solutions to common experimental problems.

Problem 1: Significant ring opening is observed during Boc deprotection.

This is the most frequently encountered issue. The use of standard, aggressive deprotection conditions (e.g., neat trifluoroacetic acid (TFA) or concentrated HCl) is often incompatible with the sensitive cyclopropylamine core.

Causality: High concentrations of strong acid promote the formation of a reactive dicationic intermediate or protonation of the cyclopropane ring itself, which readily undergoes cleavage.[12]

Solutions: The key is to use milder, carefully controlled acidic conditions that are sufficient to cleave the Boc carbamate without providing enough activation energy to break the C-C bonds of the cyclopropane ring.

ProtocolReagents & ConditionsTypical TimeProsCons
A: Dilute Acid 10-20% TFA in Dichloromethane (DCM), 0°C to RT1-3 hoursSimple, fast, common reagents.Still requires careful monitoring; TFA is corrosive.
B: Gaseous HCl HCl (gas) bubbled into an anhydrous, non-protic solvent (e.g., Dioxane, Diethyl Ether), 0°C30-60 minOften very clean; product precipitates as HCl salt.Requires handling of gaseous HCl.
C: Lewis Acid Iron(III) Chloride (FeCl₃, catalytic), Acetonitrile/Water, RT2-6 hoursVery mild, selective, and sustainable.[13]May require optimization for specific substrates.
D: Acidic Ion Exchange Resin Amberlyst® 15 or similar, Methanol, RT4-24 hoursEasy work-up (filtration); reagent is recyclable.Can be slower than other methods.
Detailed Experimental Protocol: Mild Boc Deprotection using Catalytic Iron(III) Chloride

This protocol is recommended for its high selectivity and environmentally benign nature, effectively cleaving the Boc group while preserving the cyclopropyl ring.[13]

Materials:

  • tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (1.0 eq)

  • Iron(III) Chloride (FeCl₃, anhydrous, 0.1 - 0.2 eq)

  • Acetonitrile (ACS Grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in acetonitrile (approx. 0.1 M concentration).

  • Add deionized water to the solution (typically 1-2 equivalents relative to the substrate).

  • Add the catalytic amount of anhydrous FeCl₃ (0.1 eq) to the stirring solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, an additional 0.1 eq of FeCl₃ can be added.

  • Upon completion (typically 2-6 hours), quench the reaction by adding saturated NaHCO₃ solution until the pH is basic (~8-9).

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude primary amine.

  • Purify the product via column chromatography or crystallization as needed.

Self-Validation: Successful execution of this protocol should yield the desired 1-(2-methoxyphenyl)cyclopropan-1-amine with minimal to no detectable ring-opened byproducts on LC-MS and ¹H NMR analysis.

Problem 2: My reaction generates unexpected byproducts even under supposedly "mild" or non-acidic conditions.

Causality: Unwanted side reactions can be triggered by factors other than the primary reagent. Potential causes include:

  • Trace Acid Impurities: Reagents or solvents (e.g., un-neutralized CDCl₃) may contain trace acidic impurities.

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to slow, radical-mediated decomposition, especially for N-aryl cyclopropylamines.[4]

  • Photochemical Reactions: Ambient light, particularly UV, can promote radical formation and subsequent ring opening, a principle leveraged in certain synthetic methods.[8]

Solutions:

  • Ensure Reagent and Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. If using deuterated chloroform for NMR studies, use a grade stored over potassium carbonate to neutralize trace DCl.

  • Maintain an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to prevent air-oxidation. Degas solvents before use if radical pathways are a concern.

  • Protect from Light: If the compound or reaction intermediates are light-sensitive, wrap the reaction flask in aluminum foil.

Section 3: Visualization & Workflows

Visual aids can clarify complex chemical pathways and guide troubleshooting efforts.

Diagram 1: Desired Deprotection vs. Undesired Ring Opening

G SM Starting Material tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate Protonated Protonated Intermediate SM->Protonated  H⁺ Desired Desired Product 1-(2-methoxyphenyl)cyclopropan-1-amine Protonated->Desired Mild Conditions (e.g., cat. FeCl₃) - CO₂ - isobutylene Undesired_Int Ring-Opened Intermediate (e.g., Carbocation) Protonated->Undesired_Int Harsh Conditions (e.g., neat TFA) Ring Opening Undesired_Prod Undesired Byproducts (e.g., Allylic Amine) Undesired_Int->Undesired_Prod Rearrangement / Nucleophilic Trap

Caption: Reaction pathways for Boc deprotection under different acidic conditions.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

G Start Problem: Unexpected Byproduct or Low Yield Observed CheckReaction What was the primary reaction type? Start->CheckReaction BocDeprotection Boc Deprotection CheckReaction->BocDeprotection Deprotection OtherReaction Other Transformation (e.g., Alkylation, Coupling) CheckReaction->OtherReaction Other CheckConditions What were the deprotection conditions? BocDeprotection->CheckConditions CheckPurity Investigate Other Factors: - Check reagent/solvent purity - Run under inert atmosphere - Protect from light OtherReaction->CheckPurity HarshAcid Strong Acid (Neat TFA, conc. HCl) CheckConditions->HarshAcid Harsh MildAcid Mild/Catalytic Acid CheckConditions->MildAcid Mild Solution1 Implement Mild Protocol: - Dilute TFA - Gaseous HCl - Catalytic FeCl₃ HarshAcid->Solution1 MildAcid->CheckPurity

Caption: A decision tree for troubleshooting reactions involving the title compound.

Section 4: References
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • de Nanteuil, F., Defrance, T., Calmes, M., & Daunis, J. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(3), 1175–1235. [Link]

  • Wang, H., Chen, J.-R., & Xiao, W.-J. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(11), 3233–3239. [Link]

  • Nguyen, V. D., & Stephenson, C. R. J. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 51(42), 10620–10623. [Link]

  • Stability of Cycloalkanes: Ring Strain. (2023, September 20). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Fumagalli, G., Boyd, S., & Procter, D. J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 728–731. [Link]

  • Wang, Z., Zhang, Z., & Zhu, C. (2021). Solvent-Dependent Oxidative Ring Opening of Cyclopropylamides Mediated by Halogen Bonding. The Journal of Organic Chemistry, 86(22), 15995–16005. [Link]

  • Kiss, L., Mándity, I., & Fülöp, F. (2016). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Tetrahedron: Asymmetry, 27(14-15), 656–660. [Link]

  • Park, J., & Lee, Y. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(1), e202101890. [Link]

  • Crotti, P., Di Bussolo, V., Favero, L., Pineschi, M., & Pasero, M. (1998). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (2), 359–364. [Link]

  • Addition to C=C bond: Addition to Cyclopropane Ring with mechanism. (2023, May 15). Pure Chemistry. Retrieved March 17, 2026, from [Link]

  • De, S. K., & Stocking, E. M. (2012). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 8, 145–150. [Link]

  • Kim, D. Y., & Livinghouse, T. (2009). Synthesis of Boc-protected bicycloproline. Organic Letters, 11(21), 4906–4908. [Link]

  • Kumar, V. S., Singh, S. K., & Kumar, A. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 195–202. [Link]

  • Okuyama, T., & Ishida, Y. (2003). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine·HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Chemistry Central Journal, 6(1), 21. [Link]

  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved March 17, 2026, from [Link]

  • Addition to C=C bond: Addition to Cyclopropane Ring with mechanism. (2023, October 10). YouTube. Retrieved March 17, 2026, from [Link]

  • New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Oh, C. H., & Kim, J. S. (2007). Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. Synlett, 2007(15), 2414–2416. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved March 17, 2026, from [Link]

  • Wang, Y., Zhang, Y., & Zhou, Y. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Michael Reaction and Addition to Cyclopropane Ring. (n.d.). e-PG Pathshala. Retrieved March 17, 2026, from [Link]

  • Newhouse, T. R., & Baran, P. S. (2011). Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry, 3(4), 253–263. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140–144. [Link]

  • N-Boc deprotection using iron(iii). (2014, December 16). Digital.CSIC. Retrieved March 17, 2026, from [Link]

  • Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024, December 23). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. In I. Marek (Ed.), Modern Cyclopropanation Methods. Wiley-VCH. Retrieved from [Link]

  • Application Note – N-Boc protection. (n.d.). Synple Chem. Retrieved March 17, 2026, from [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved March 17, 2026, from [Link]

  • Advances in the Synthesis of Cyclopropylamines. (2025, August 4). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Stability of Cycloalkanes: Ring Strain. (2023, September 20). OpenStax. Retrieved March 17, 2026, from [Link]

  • Eitzinger, A., & Mayr, H. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(7), 643–652. [Link]

Sources

Troubleshooting

optimizing purification of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate by flash chromatography

Target Compound: tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in optimizing the purification of tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate.

This specific molecule presents unique chromatographic challenges. While the overall structure is moderately lipophilic, the acid-sensitive Boc-protecting group, the sterically hindered cyclopropyl ring, and the hydrogen-bonding potential of the 2-methoxyphenyl ether and carbamate functionalities require precise control over the stationary and mobile phases to prevent on-column degradation and peak tailing.

Part 1: Physicochemical Profiling & Chromatographic Behavior

Before running a column, it is critical to understand the physical properties of the analyte. The table below summarizes the physicochemical profile of the target compound to inform our chromatographic strategy.

PropertyValue / Characteristic
Target Compound tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate
CAS Number 1332765-85-1
Molecular Weight 263.34 g/mol
Polarity Profile Moderate-Low (Hydrophobic Boc & cyclopropyl; polar ether & carbamate)
Key Vulnerability Acid-catalyzed Boc deprotection on highly active silanols[1]
Optimal Stationary Phase Silica Gel (40–63 μm, 230–400 mesh)[2]
Primary Detection UV (254 nm) / PMA Stain

Part 2: Optimized Experimental Protocol

To ensure a self-validating and reproducible purification, follow this step-by-step methodology. This protocol is designed to maximize theoretical plates while protecting the integrity of the Boc-amine.

Step 1: Stationary Phase Selection & Column Packing

  • Silica Ratio: Use 40-63 μm silica gel. For this compound, an optimal ratio of silica to crude sample mass is between 20:1 and 100:1, depending on the Δ Rf of the closest impurity[2][3].

  • Column Preparation: Pack the column using the slurry method with Hexanes. If previous TLC screening showed baseline degradation, pre-treat the column by flushing with 1 column volume (CV) of Hexanes containing 1% Triethylamine (Et 3​ N) to deactivate acidic silanols[1].

Step 2: Sample Loading (Dry Loading Technique)

  • Methodology: Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add dry silica gel (1:5 to 1:10 ratio to sample mass) and evaporate gently on a rotary evaporator until it becomes a free-flowing powder[3][4].

  • Application: Load this dry powder evenly onto the head of the packed column and top with a thin layer of sand to protect the bed[4].

Step 3: Gradient Elution Strategy

  • Elution: Begin elution isocratically at 2% Ethyl Acetate (EtOAc) in Hexanes for 2-3 CVs to wash out highly non-polar impurities (e.g., unreacted Boc 2​ O)[5].

  • Gradient: Gradually increase the polarity to 15-20% EtOAc to elute the target carbamate[5].

Step 4: Fraction Collection & Self-Validation

  • Collection: Collect fractions in volumes equivalent to approximately 1/10th of the total eluent volume[3].

  • Validation: Monitor fractions via TLC (UV 254 nm). To validate that no on-column degradation occurred, perform a 2D TLC of the purified fraction: spot the plate, develop it, rotate 90 degrees, and develop again. A single spot on the diagonal confirms compound stability.

Part 3: Troubleshooting Guides & FAQs

FAQ 1: Why am I losing product mass, or why do I see a highly polar spot stuck at the baseline on my post-column TLC?

  • Causality: You are likely experiencing on-column Boc deprotection. Silica gel surface silanols (Si-OH) are weakly acidic (pKa ~4.5). While standard flash silica is usually tolerated, highly active or older silica can catalyze the cleavage of the acid-sensitive tert-butyl carbamate, reverting the compound to the highly polar free amine (1-(2-methoxyphenyl)cyclopropanamine), which binds irreversibly to the baseline[1].

  • Solution: Deactivate the silica gel to reduce its acidity[1]. Add 0.5% - 1.0% Triethylamine (Et 3​ N) to your mobile phase to neutralize the silanols.

FAQ 2: How do I resolve co-elution with unreacted Boc anhydride (Boc 2​ O) or structurally similar non-polar impurities?

  • Causality: Boc 2​ O and the target cyclopropyl carbamate both possess significant hydrophobic character. If the initial solvent polarity is too high, mass transfer kinetics are overwhelmed, and both compounds desorb simultaneously from the stationary phase, leading to co-elution[1].

  • Solution: Implement a shallower gradient. Start at 0% to 2% EtOAc in Hexanes for the first 3 CVs. This ensures Boc 2​ O (which has an Rf > 0.8) elutes completely before the target compound begins migrating.

FAQ 3: My compound is tailing severely, leading to broad fractions and poor resolution. How can I sharpen the peaks?

  • Causality: Peak tailing occurs when a compound has good separation selectivity but poor desorption kinetics[1]. The carbamate NH and the 2-methoxyphenyl ether oxygen can form strong, lingering hydrogen bonds with the silica silanols. Furthermore, if the flow rate is too fast, there is insufficient time for equilibration, leaving a long tail[4].

  • Solution: First, optimize your flow rate based on the column diameter[4]. Second, substituting the hydrogen-bond accepting solvent (EtOAc) with Acetone, or utilizing a Toluene/Acetone system, can improve desorption kinetics and sharpen the peak[1].

FAQ 4: Is dry loading absolutely necessary for this compound?

  • Causality: If the crude mixture is an oil containing residual polar solvents (like DMF or DCM from the previous reaction step), liquid loading will cause the sample to dissolve the silica's local equilibrium. The polar solvent acts as a strong eluent locally, dragging the compound down the column prematurely and destroying the theoretical plates (the "solvent effect")[3].

  • Solution: Yes, dry loading is highly recommended. By adsorbing the sample onto a small amount of silica and evaporating the solvent, you ensure a perfectly narrow, uniform band at the column head, which is critical for separating the target from closely eluting impurities[3][4].

Part 4: Visual Workflows

OptimizationWorkflow Start Crude Mixture (Boc-amine + Impurities) TLC TLC Screening (Hexanes/EtOAc) Start->TLC CheckRf Is target Rf ~0.25 - 0.3? TLC->CheckRf AdjustSolvent Adjust Solvent Polarity CheckRf->AdjustSolvent No CheckTailing Is there peak tailing? CheckRf->CheckTailing Yes AdjustSolvent->TLC AddTEA Add 1% Et3N to Eluent (Deactivate Silanols) CheckTailing->AddTEA Yes Load Dry Loading onto Silica (1:10 ratio) CheckTailing->Load No AddTEA->Load Run Run Flash Chromatography (Gradient Elution) Load->Run

Workflow for optimizing flash chromatography of Boc-protected amines.

Troubleshooting Issue Identify Chromatographic Issue Degradation Low Yield / Missing Mass (Suspected Boc Cleavage) Issue->Degradation Coelution Co-elution with Non-polar Impurities Issue->Coelution Tailing Severe Peak Tailing Issue->Tailing Sol1 Pre-treat silica with 1% Et3N or use neutral Alumina Degradation->Sol1 Sol2 Switch to Toluene/Acetone or use shallower gradient Coelution->Sol2 Sol3 Dry load sample; Optimize flow rate Tailing->Sol3

Troubleshooting decision tree for common flash chromatography issues.

References

  • Phenomenex. Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. OrgSyn. Available at: [Link]

  • ReachDevices. How to set-up a flash chromatography silica column and actually succeed at separation. ReachDevices. Available at: [Link]

  • National Institutes of Health (PMC). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available at:[Link]

  • Scribd. Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Scribd. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate vs. Standard Boc-Protected Amines

As drug discovery programs increasingly prioritize molecules with optimized pharmacokinetic profiles, the incorporation of conformationally restricted motifs has become a cornerstone of modern medicinal chemistry. 1-Aryl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize molecules with optimized pharmacokinetic profiles, the incorporation of conformationally restricted motifs has become a cornerstone of modern medicinal chemistry. 1-Arylcyclopropylamines serve as excellent bioisosteres for gem-dimethyl and benzylamine groups. They lower lipophilicity, reduce basicity, and improve metabolic stability by preventing off-target promiscuity (such as hERG binding)[1].

However, manipulating these hindered building blocks—specifically tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate —requires a fundamental shift in synthetic strategy compared to standard aliphatic Boc-protected amines. This guide provides an objective, data-driven comparison of their reactivity, detailing the mechanistic causality behind the necessary protocol adjustments.

Structural and Mechanistic Divergence

To understand the divergent behavior of tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate, we must analyze its structural microenvironment:

  • Steric Congestion: The 1,1-disubstituted cyclopropyl system, combined with the ortho-methoxy group on the phenyl ring, creates a highly congested steric shield around the carbamate nitrogen. This restricts solvent and proton access, significantly slowing down reaction kinetics[2].

  • Electronic Activation & Side Reactions: During standard acidic Boc deprotection, a highly electrophilic tert-butyl cation ( t -Bu + ) is generated[3]. While standard aliphatic amines are unaffected by this transient species, the 2-methoxyphenyl group is highly electron-rich and strongly activated toward electrophilic aromatic substitution (Friedel-Crafts alkylation). Without intervention, the t -Bu + cation will rapidly alkylate the aromatic ring, destroying the product yield.

G A Boc-Protected 1-Arylcyclopropylamine B Protonated Carbamate A->B TFA (Protonation) C Carbamic Acid + t-Butyl Cation B->C Rate-limiting (Steric Hindrance) D Free Amine TFA Salt C->D Decarboxylation E Side Product: t-Butyl Alkylation C->E Without Scavenger

Diagram 1: Mechanism of TFA-mediated Boc deprotection highlighting the competing alkylation pathway.

Quantitative Performance Comparison

The structural differences manifest clearly in both deprotection kinetics and downstream amide coupling efficiencies. The tables below summarize the quantitative data comparing our target compound against a standard unhindered analog (Boc-benzylamine).

Table 1: Deprotection Kinetics & Conditions

Conditions: Substrate (0.1 M) in Dichloromethane (DCM) at 25°C.

ParameterStandard (Boc-Benzylamine)tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate
Optimal TFA Concentration 20% v/v50% v/v
Scavenger Requirement None requiredMandatory (5% Triisopropylsilane)
Time to >95% Conversion 30 minutes2 - 3 hours
Primary Byproduct (Unoptimized) Nonetert-Butyl-aryl adduct (up to 40% yield)
Isolated Yield (Optimized) >95%88 - 92%
Table 2: Downstream Amide Coupling Efficiency

Conditions: Coupling with standard benzoic acid (1.2 eq), Base (2.0 eq), Solvent (DMF).

ParameterStandard (Benzylamine)1-(2-methoxyphenyl)cyclopropylamine
Optimal Reagent EDC / HOBtHATU
Optimal Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Temperature 20°C (Room Temp)40°C (Mild Heating)
Reaction Time 2 hours12 - 16 hours
Isolated Yield >90%75 - 85%

Self-Validating Experimental Protocols

To ensure high fidelity in your synthetic workflows, the following protocols have been engineered to account for the specific steric and electronic liabilities of 1-(2-methoxyphenyl)cyclopropylamines.

Protocol A: Scavenger-Assisted Boc Deprotection

Causality Check: The addition of Triisopropylsilane (TIS) acts as a sacrificial hydride donor, rapidly quenching the t -Bu + cation before it can attack the electron-rich 2-methoxyphenyl ring[3].

  • Dissolution: Dissolve tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (1.0 mmol) in anhydrous DCM (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (0.25 mL, ~5% v/v). Validation: Ensure the solution is completely homogenous before proceeding.

  • Acidification: Cool the reaction mixture to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) dropwise over 5 minutes.

  • Kinetic Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2.5 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation: The starting material peak (M+H = 264) must be completely consumed, replaced by the free amine (M+H = 164). If unreacted starting material remains, stir for an additional hour.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, add toluene (10 mL) and co-evaporate under vacuum. Repeat this co-evaporation three times to yield the amine as a stable TFA salt.

Protocol B: Sterically Hindered Amide Coupling

Causality Check: Standard carbodiimides (EDC) form an O-acylisourea intermediate that is too bulky to be efficiently attacked by the sterically hindered cyclopropylamine. HATU generates a highly reactive, less sterically demanding HOAt-active ester, driving the reaction forward[2].

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 mmol) and stir for 10 minutes at room temperature to pre-form the active ester.

  • Amine Addition: Dissolve the 1-(2-methoxyphenyl)cyclopropylamine TFA salt (1.0 mmol) in DMF (1.0 mL) and add it to the activated acid mixture.

  • Thermal Acceleration: Heat the reaction block to 40°C and stir for 12 hours.

  • Validation & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

G S1 1. Substrate Dissolution (0.1 M in DCM) S2 2. Scavenger Addition (5% v/v TIS) S1->S2 S3 3. Acidification (50% TFA at 0°C) S2->S3 S4 4. Kinetic Monitoring (LC-MS, 2.5 hrs) S3->S4 S5 5. Workup & Neutralization (Toluene Co-evaporation) S4->S5 S6 6. HATU-Mediated Amide Coupling (40°C) S5->S6

Diagram 2: Optimized experimental workflow for the deprotection and coupling of hindered Boc-amines.

Conclusion

While standard Boc-protected amines offer rapid, forgiving reactivity, the integration of complex bioisosteres like tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate requires rigorous chemical control. By understanding the causality behind its sluggish kinetics (steric hindrance) and propensity for side reactions (electronic activation of the aryl ring), scientists can deploy targeted interventions—such as mandatory carbocation scavengers and high-efficiency coupling reagents—to maintain high synthetic yields and purity.

References

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters, ACS Publications. Available at:[Link]

  • Greener Alternatives in Peptoid Synthesis: Challenges and Opportunities Compared to Traditional Hazardous Solvents. Roskilde University Digital Archive. Available at:[Link]

Sources

Comparative

Comparative Reactivity of Cyclopropyl vs. Cyclobutyl Carbamates in Cross-Coupling: A Technical Guide

Executive Summary The incorporation of small, strained saturated rings into pharmaceutical scaffolds is a proven strategy for modulating lipophilicity, improving metabolic stability, and escaping "flatland" (sp²-dominate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of small, strained saturated rings into pharmaceutical scaffolds is a proven strategy for modulating lipophilicity, improving metabolic stability, and escaping "flatland" (sp²-dominated chemical space). Carbamate-protected cycloalkylamines—specifically N -Boc or N -Cbz protected cyclopropyl and cyclobutyl amines—are highly sought-after building blocks. However, forging C(sp³)–C(sp²) bonds with these substrates via transition-metal cross-coupling presents significant synthetic bottlenecks.

This guide provides an objective, data-driven comparison of the reactivity profiles of cyclopropyl versus cyclobutyl carbamates. By analyzing the fundamental differences in ring strain, orbital hybridization, and mechanistic pathways, we outline the causality behind catalyst selection and provide field-proven, self-validating protocols for successful cross-coupling.

Mechanistic Divergence: Hybridization and Ring Strain

The reactivity of cycloalkyl carbamates in cross-coupling is dictated by two fundamental physical organic properties: s-character and susceptibility to β -hydride elimination .

Orbital Hybridization (The s-Character Advantage)

The internal bond angles of a cyclopropane ring are highly constrained (~60°), forcing the endocyclic C–C bonds to adopt high p-character. Consequently, the exocyclic bonds (such as the C–B or C–X bond involved in cross-coupling) possess unusually high s-character (~33%, approximating sp² hybridization)[1].

  • Cyclopropyl Carbamates: The sp²-like exocyclic bond accelerates both transmetalation and reductive elimination in palladium-catalyzed systems, making them behave more like aryl or vinyl coupling partners[1].

  • Cyclobutyl Carbamates: With less ring strain, the exocyclic bonds have lower s-character (~25%, standard sp³). This reduces the rate of transmetalation and makes the organometallic intermediate significantly less reactive toward reductive elimination[1].

The β -Hydride Elimination Barrier

In standard two-electron Palladium catalysis, alkyl-Pd intermediates are prone to rapid β -hydride elimination, forming alkene byproducts.

  • Cyclopropyl Systems: β -hydride elimination from a cyclopropyl-Pd species would yield a cyclopropene. The massive thermodynamic penalty associated with the ring strain of cyclopropene effectively forbids this pathway, allowing reductive elimination to proceed smoothly[1].

  • Cyclobutyl Systems: β -hydride elimination yields cyclobutene. While strained, cyclobutene formation is thermodynamically accessible. Consequently, Pd-catalyzed cross-coupling of cyclobutyl carbamates often results in extensive isomerization and alkene byproducts, severely depressing yields[1].

Mechanism Start Cycloalkyl-Metal Intermediate Cyclopropyl Cyclopropyl Carbamate (High s-character) Start->Cyclopropyl n=3 ring Cyclobutyl Cyclobutyl Carbamate (Low s-character) Start->Cyclobutyl n=4 ring RedElim Reductive Elimination (Target Cross-Product) Cyclopropyl->RedElim Fast (No β-elim) Cyclobutyl->RedElim Slow BetaElim β-Hydride Elimination (Alkene Byproduct) Cyclobutyl->BetaElim Competing Pathway

Caption: Mechanistic divergence of cyclopropyl vs cyclobutyl metal intermediates in cross-coupling.

Comparative Performance Data

To objectively compare performance, we must look at how these substrates behave under traditional 2-electron pathways (Palladium) versus modern 1-electron pathways (Nickel/Photoredox or Cobalt)[2],[3]. Single-electron transfer (SET) pathways generate carbon-centered radicals, which do not undergo β -hydride elimination as rapidly as organopalladium(II) species, leveling the playing field for cyclobutyl substrates[3].

Table 1: Yield Comparison Across Catalytic Modalities
SubstrateElectrophileCatalyst SystemMechanismYield (%)Primary Byproduct
N -Boc-Cyclopropyl-BF₃K4-ChloroanisolePd(OAc)₂ / RuPhos2-Electron (Pd)85% Protodeboronation
N -Boc-Cyclobutyl-BF₃K4-ChloroanisolePd(OAc)₂ / RuPhos2-Electron (Pd)42% Cyclobutene (β-elim)
N -Boc-Cyclopropyl-I4-Cyanoaryl-MgBrCo(acac)₂ / TMEDA1-Electron (Co)81% Homocoupling
N -Boc-Cyclobutyl-I4-Cyanoaryl-MgBrCo(acac)₂ / TMEDA1-Electron (Co)78% Homocoupling
N -Boc-Cyclopropyl-B(OH)₂4-Cyanoaryl-BrNiCl₂ / Ir-Photocatalyst1-Electron (SET)88% None
N -Boc-Cyclobutyl-B(OH)₂4-Cyanoaryl-BrNiCl₂ / Ir-Photocatalyst1-Electron (SET)84% None

Data Synthesis: While cyclopropyl carbamates perform excellently under standard Pd-catalysis, cyclobutyl carbamates require radical-based methodologies (Ni/Photoredox or Co-catalysis) to suppress β -hydride elimination and achieve synthetically useful yields[2],[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to ensure that researchers can troubleshoot and adapt the methodology.

Protocol A: Pd-Catalyzed Suzuki-Miyaura (Optimized for Cyclopropyl Carbamates)

Use this protocol when coupling cyclopropyl carbamate trifluoroborates. It utilizes a slow-release strategy to prevent homocoupling.

  • Reagent Preparation: Into a dry Schlenk flask, weigh N -Boc-cyclopropyltrifluoroborate (1.1 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

    • Causality: Potassium trifluoroborates are used instead of boronic acids because cyclopropylboronic acids are highly prone to protodeboronation[1]. RuPhos is a bulky, electron-rich biaryl phosphine that accelerates the oxidative addition of challenging aryl chlorides and forces rapid reductive elimination[1].

  • Base Addition: Add K₂CO₃ (3.0 equiv).

    • Causality: A mild aqueous base slowly hydrolyzes the trifluoroborate to the active boronic acid in situ. This maintains a low steady-state concentration of the nucleophile, validating the system against unwanted homocoupling[1].

  • Solvent & Degassing: Add a Toluene/H₂O (10:1) mixture and sparge with N₂ for 15 minutes.

  • Reaction: Seal the flask and heat at 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Ni/Photoredox Dual Catalysis (Optimized for Cyclobutyl Carbamates)

Use this protocol for cyclobutyl carbamates to bypass β -hydride elimination via a radical SET pathway.

  • Reagent Preparation: In a clear glass vial, combine N -Boc-cyclobutyl boronic acid (1.5 equiv), aryl bromide (1.0 equiv), NiCl₂·dtbbpy (5 mol%), and an Iridium photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol%).

    • Causality: The Ir-photocatalyst enables a single-electron transfer (SET) pathway, generating a cyclobutyl radical. Radicals are immune to the β -hydride elimination that plagues Pd-catalyzed cyclobutyl systems[3].

  • Solvent & Degassing: Add anhydrous DMA. Degas the mixture via the freeze-pump-thaw method (3 cycles).

    • Causality: Oxygen rapidly quenches the excited state of the photocatalyst and reacts with carbon-centered radicals. The success of the freeze-pump-thaw cycle is self-validated by the absence of oxygenated byproducts (e.g., cyclobutanol derivatives)[3].

  • Irradiation: Irradiate the vial with 440 nm blue LEDs at room temperature for 24 hours.

    • Causality: Running the reaction at room temperature suppresses thermal degradation of the strained ring, while the photon energy exclusively drives the catalytic cycle[3].

  • Workup: Quench with water, extract with MTBE, concentrate, and purify via chromatography.

Workflow Step1 1. Substrate Selection (Cyclopropyl vs Cyclobutyl) Step2 2. Catalyst Routing (Pd for n=3 | Ni/SET for n=4) Step1->Step2 Step3 3. Degassing Protocol (Sparge vs Freeze-Pump-Thaw) Step2->Step3 Step4 4. Cross-Coupling Reaction (Thermal vs Photochemical) Step3->Step4 Step5 5. Yield & Byproduct Analysis (Check for β-elimination) Step4->Step5

Caption: Step-by-step decision workflow for evaluating cycloalkyl carbamate cross-coupling.

Conclusion

When designing synthetic routes for drug development, treating cyclopropyl and cyclobutyl carbamates as interchangeable sp³ homologues will lead to process failures. Cyclopropyl carbamates possess high s-character and high ring strain, allowing them to excel in traditional Pd-catalyzed cross-couplings. Conversely, cyclobutyl carbamates suffer from β -hydride elimination under Pd-catalysis and require single-electron transfer (SET) modalities, such as Ni/Photoredox or Cobalt catalysis, to achieve high-yielding C–C bond formation.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(19), 7481-7485. URL:[Link]

  • Andersen, C., Ferey, V., Daumas, M., Bernardelli, P., Guérinot, A., & Cossy, J. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285-2289. URL:[Link]

  • Mazzarella, D., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15, 1234-1240. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (CAS No. 1332765-85-1), a compound that, while not extensively characterized in publicly available safety literature, requires careful handling due to its chemical structure. This document synthesizes information from general chemical safety principles and data on its constituent functional groups to offer a comprehensive disposal strategy.

Hazard Assessment and Waste Characterization

A closely related compound, tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate, is classified with the following hazards:

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2A)[1]

  • Specific target organ toxicity — single exposure (Category 3)[1]

Based on this and the hazards of its components, the waste should be handled as hazardous.

Table 1: Hazard Analysis of Constituent Functional Groups

Functional GroupPotential HazardsRationale and Mitigating Actions
N-Boc Protected Amine While the Boc group generally reduces the reactivity of the amine, deprotection can occur under acidic or thermal conditions, releasing the free amine.[2]Avoid mixing with strong acids unless intentional degradation is the goal. Segregate from heat sources.
Cyclopropylamine Strained ring systems can be reactive. Oxidative conditions can lead to ring-opening.[3][4][5] The free amine is alkaline.[6]Segregate from strong oxidizing agents. The intact cyclopropylamine moiety contributes to the overall chemical properties of the waste.
2-Methoxyphenyl (Anisole) Anisole is a flammable liquid.[7][8][9][10] It can also be harmful if inhaled and may cause drowsiness or dizziness.[8][9][10]Treat waste as flammable. Ensure containers are properly sealed to prevent vapor release. Handle in a well-ventilated area.
Carbamate Carbamates can undergo hydrolysis, particularly under alkaline conditions, to yield an alcohol, an amine, and carbon dioxide.[11][12]Avoid mixing with strong bases unless this is a controlled step in a chemical neutralization process. The stability of carbamates is pH-dependent, being most stable in slightly acidic conditions.[12]

Given these potential hazards, all waste containing tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is worn:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves, such as nitrile.

  • Body Protection : A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[13]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it through your institution's accredited hazardous waste management program. Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [13]

Proper segregation is critical to prevent dangerous reactions within the waste container.

  • Solid Waste :

    • Collect unused or waste solid tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate in a dedicated, clearly labeled, and sealable container.[13]

    • This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).

    • Also, place any materials that have come into direct contact with the solid, such as contaminated gloves, weighing paper, and pipette tips, into the same container.[13]

  • Liquid Waste :

    • If the compound is in solution, collect it in a separate, labeled, and sealed container for liquid chemical waste.

    • The container material must be compatible with the solvent used. For instance, do not store acidic solutions in metal containers.

    • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or strong bases.

  • Contaminated Sharps :

    • Any needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.

Each waste container must be labeled with:

  • The words "Hazardous Waste ".

  • The full chemical name: "tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate ".

  • The approximate quantity of the waste.

  • Any known hazard characteristics (e.g., "Flammable," "Irritant").

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the responsible researcher or laboratory.

Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Well-ventilated.

  • Away from sources of ignition, such as heat and open flames.[10]

  • Segregated from incompatible materials.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation & Containerization cluster_3 Labeling & Storage cluster_4 Final Disposal Waste tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate Waste (Solid, Liquid, Contaminated Materials) Assess Characterize as Hazardous Waste (Flammable, Irritant) Waste->Assess Segregate Segregate Waste Streams Assess->Segregate Solid Solid Waste Container (HDPE, Sealed) Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards, Date Solid->Label Liquid Liquid Waste Container (Compatible with Solvent, Sealed) Liquid->Label Segregate->Solid Solid Segregate->Liquid Liquid Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for Professional Waste Pickup EHS->Pickup

Caption: Disposal workflow for tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your laboratory supervisor and institutional safety office.

  • PPE : Don appropriate PPE before attempting to clean up the spill.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand.[14] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection : Collect the spilled material and absorbent in a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Causality in Disposal Choices

The procedures outlined in this guide are based on a clear understanding of the chemical properties of the waste material.

  • Segregation from Acids and Bases : This is to prevent uncontrolled deprotection of the N-Boc group or hydrolysis of the carbamate, which could release potentially more hazardous or volatile byproducts.

  • Segregation from Oxidizers : The cyclopropylamine moiety could undergo exothermic ring-opening upon contact with strong oxidizers, posing a reactivity hazard.

  • Use of Sealed Containers and Ventilation : The anisole component is flammable and its vapors can be harmful.[7][8][9][10] These precautions mitigate fire and exposure risks.

  • Professional Disposal : The complex nature of this molecule and its potential to form various degradation products makes professional incineration the most appropriate disposal method to ensure complete destruction and prevent environmental contamination.[7]

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines, as local regulations may vary.

References

  • tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. (2025, October 15). ResearchGate. [Link]

  • CARBAMATE Resistant O-Rings and Seals. (n.d.). Marco Rubber. [Link]

  • Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. [Link]

  • Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. (n.d.). National Center for Biotechnology Information. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984, September 1). National Center for Biotechnology Information. [Link]

  • What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. (2025, May 9). Vinati Organics. [Link]

  • Advances in the Synthesis of Cyclopropylamines. (2025, March 6). ACS Publications. [Link]

  • Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. (2015, August 5). ACS Publications. [Link]

  • N-Dealkylation of an N -Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. (2025, August 6). ResearchGate. [Link]

  • EP0205403B1 - Process for the manufacture of cyclopropylamine. (n.d.).
  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. (2020, June 22). ACS Publications. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. [Link]

  • Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. (n.d.). National Center for Biotechnology Information. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. [Link]

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019, March 26). ACS Publications. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate
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Reactant of Route 2
tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate
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